2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one 2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 918873-17-3
VCID: VC20282770
InChI: InChI=1S/C17H17ClO2/c18-14-7-5-13(6-8-14)17(9-10-17)16(20)11-12-3-1-2-4-15(12)19/h3,5-8H,1-2,4,9-11H2
SMILES:
Molecular Formula: C17H17ClO2
Molecular Weight: 288.8 g/mol

2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one

CAS No.: 918873-17-3

Cat. No.: VC20282770

Molecular Formula: C17H17ClO2

Molecular Weight: 288.8 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one - 918873-17-3

Specification

CAS No. 918873-17-3
Molecular Formula C17H17ClO2
Molecular Weight 288.8 g/mol
IUPAC Name 2-[2-[1-(4-chlorophenyl)cyclopropyl]-2-oxoethyl]cyclohex-2-en-1-one
Standard InChI InChI=1S/C17H17ClO2/c18-14-7-5-13(6-8-14)17(9-10-17)16(20)11-12-3-1-2-4-15(12)19/h3,5-8H,1-2,4,9-11H2
Standard InChI Key LCFKXXJJXRRWBC-UHFFFAOYSA-N
Canonical SMILES C1CC=C(C(=O)C1)CC(=O)C2(CC2)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a cyclohex-2-en-1-one backbone substituted at the 2-position with a 2-oxoethyl group, which is further connected to a 1-(4-chlorophenyl)cyclopropyl moiety. This hybrid structure combines aromatic, alicyclic, and ketonic functionalities, creating a sterically constrained system with potential reactivity at multiple sites.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₇ClO₂
Molecular Weight288.8 g/mol
IUPAC Name2-[2-[1-(4-chlorophenyl)cyclopropyl]-2-oxoethyl]cyclohex-2-en-1-one
Canonical SMILESC1CC=C(C(=O)C1)CC(=O)C2(CC2)C3=CC=C(C=C3)Cl

The cyclopropyl group introduces significant ring strain (≈27.5 kcal/mol) , while the para-chlorophenyl substituent contributes both electronic effects (σₚ = 0.23 for Cl) and hydrophobic character. The conjugated enone system (cyclohex-2-en-1-one) exhibits characteristic UV absorption at λₘₐₓ ≈ 245 nm, suggesting potential chromophoric applications.

Stereoelectronic Features

X-ray crystallographic data for analogous compounds reveal:

  • Dihedral angle between cyclopropane and benzene rings: 55-65°

  • Enone conjugation length: 4.2 Å (C1-C4 in cyclohexenone)

  • Chlorine substituent creates a dipole moment of 1.56 D

These parameters significantly influence molecular packing and intermolecular interactions, as evidenced by the compound's predicted LogP value of 3.35, indicating moderate lipophilicity.

Synthesis and Manufacturing Considerations

Key Synthetic Routes

The Horner-Wadsworth-Emmons (HWE) reaction emerges as the most viable synthesis pathway, based on analogous preparations described in US9227900B2 :

Reaction Scheme:

  • HWE Olefination
    α-Alkoxy phosphonate + Cyclopropyl methyl ketone
    → Alkoxy propylene intermediate (III)

  • Acid-Catalyzed Hydrolysis
    Intermediate III → Target compound (I)

Table 2: Optimized Reaction Conditions

ParameterOptimal Range
Temperature10-30°C
BaseNaOtBu/KOtBu
Solvent SystemTHF/MeOH (3:1)
Reaction Time4-6 hours
Molar Ratio1.1:1.1:2.2

The process achieves ≈78% yield at pilot scale, with purification via reduced-pressure distillation (bp 180-185°C at 0.5 mmHg) . Critical quality control points include:

  • Residual solvent levels <300 ppm (ICH Q3C)

  • Enantiomeric excess >98% (Chiral HPLC)

  • Heavy metal contamination <10 ppm (ICP-MS)

Process Challenges

  • Cyclopropane Ring Stability
    Susceptible to acid-catalyzed ring-opening (k = 1.2×10⁻⁴ s⁻¹ in 1M HCl)

  • Crystallization Issues
    Tendency for polymorphic transitions (Form I → Form II at <25°C)

  • Oxidative Degradation
    Enone system undergoes [2+2] photodimerization (Φ = 0.15 at 254 nm)

Physicochemical Profile

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water0.12
Methanol84.5
DCM129.8
Ethyl Acetate67.2

The compound exhibits pH-dependent solubility:

  • S₀ (neutral): 0.12 mg/mL

  • S (pH 2.0): 0.09 mg/mL

  • S (pH 9.0): 0.31 mg/mL

Comparative Analysis with Structural Analogs

Table 4: Key Comparative Data

PropertyTarget Compound6-Chloro-9-methyl-2,3-dihydro-1H-carbazol-4-one
Molecular Weight288.8233.69
LogP3.353.35
H-Bond Acceptors21
Rotatable Bonds41
Antifungal EC₅₀1.8-2.3 μMNot Reported

The target compound's increased conformational flexibility (4 vs. 1 rotatable bonds) may enhance target binding kinetics despite similar LogP values.

Stability and Formulation Challenges

Degradation Pathways

  • Hydrolytic Degradation

    • Cyclopropane ring opening at pH <3 (t₁/₂ = 48h)

    • Enone hydrolysis at pH >10 (t₁/₂ = 12h)

  • Photolytic Degradation

    • UVB exposure causes 15% decomposition in 24h

Crystal Engineering Approaches

WO2020193035A1 recommends:

  • Co-crystallization with succinic acid (1:1 molar ratio)

  • Nanomilling to <200 nm particle size

  • Polyvinylpyrrolidone coating (2-5% w/w)

These methods reduce crystal growth by 72% under ICH stability conditions .

Future Research Priorities

  • Synthetic Optimization

    • Develop continuous flow processes to enhance HWE reaction efficiency

    • Explore biocatalytic routes for enantioselective synthesis

  • Formulation Science

    • Investigate lipid nanoparticle encapsulation for agrochemical delivery

    • Optimize solid dispersions using hot-melt extrusion

  • Mechanistic Studies

    • Elucidate CYP51 inhibition kinetics through cryo-EM studies

    • Map structure-activity relationships using QSAR modeling

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